2-Chloropyridine

Description

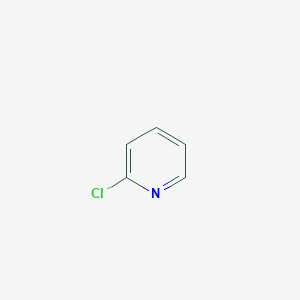

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDGRDCXVWSXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN | |

| Record name | 2-CHLOROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024810 | |

| Record name | 2-Chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloropyridine appears as a colorless oily liquid. Toxic by ingestion and/or skin absorption. Used to make other chemicals., Liquid, A colorless oily liquid; [CAMEO] | |

| Record name | 2-CHLOROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

170 °C | |

| Record name | 2-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

68 °C (154 °F) - closed cup | |

| Record name | 2-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.00X10+4 mg/L t 25 °C, Slightly soluble in water, Soluble in alcohol, ether | |

| Record name | 2-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.205 g/cu cm at 15 °C | |

| Record name | 2-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.18 [mmHg], 2.18 mm Hg at 25 °C | |

| Record name | 2-Chloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil, Oily liquid | |

CAS No. |

109-09-1, 68412-40-8 | |

| Record name | 2-CHLOROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, chloro derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HMD45AYEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloropyridine: Molecular Weight, Formula, and Core Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the fundamental physicochemical properties of 2-Chloropyridine, a key intermediate in various industrial and pharmaceutical applications. The document emphasizes its core attributes, including its molecular weight and chemical formula, presented in a clear and accessible format for scientific professionals.

Core Physicochemical Data

The essential properties of this compound are summarized in the table below, providing a quick reference for laboratory and research settings.

| Property | Value |

| Molecular Formula | C₅H₄ClN |

| Molecular Weight | 113.54 g/mol [1][2][3][4] |

| CAS Number | 109-09-1[1][2][4][5] |

| Appearance | Colorless to pale yellow clear liquid[2][6] |

| Density | 1.2 g/mL at 25 °C[2][5] |

| Boiling Point | 166-170 °C[2][5][6][7] |

| Melting Point | -46 °C[2][4][6][7] |

| Flash Point | 64-68 °C[3][5][7] |

| Solubility | Sparingly soluble in water; miscible with most organic solvents.[2][6] |

Molecular Structure and Composition

This compound is an aryl chloride consisting of a pyridine (B92270) ring substituted with a single chlorine atom at the second position.[8] Its molecular formula, C₅H₄ClN, dictates its molecular weight, which is a critical parameter in stoichiometric calculations for chemical synthesis.

The following diagram illustrates the relationship between the elemental composition of this compound and its overall molecular weight.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of a variety of compounds. It is notably used in the production of:

-

Pharmaceuticals: Including antihistamines and antiarrhythmic drugs.[8]

-

Agrochemicals: As a precursor to fungicides and insecticides.[8]

-

Personal Care Products: In the manufacturing of pyrithione-based biocides used in cosmetics.[2][5]

Experimental Protocols: A Note on Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is classified as toxic and harmful upon ingestion, inhalation, and skin contact.[2][3][7]

General Handling Procedures:

-

Ventilation: All work should be conducted in a well-ventilated area or under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection (goggles or face shield), and respiratory equipment.[2]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[7]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous materials.

This guide is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety manual. Always refer to the specific Safety Data Sheet (SDS) for detailed safety and handling information.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 109-09-1 [m.chemicalbook.com]

- 5. mpbio.com [mpbio.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2-Chloropyridine from Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the production of 2-chloropyridine from pyridine (B92270). This compound is a critical intermediate in the pharmaceutical and agrochemical industries, and its efficient synthesis is of paramount importance. This document details the most common and effective methods, including direct chlorination of pyridine, chlorination of pyridine-N-oxide, and chlorination of 2-hydroxypyridine (B17775). Each method is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The introduction of a chlorine atom at the 2-position of the pyridine ring activates it for nucleophilic substitution, allowing for the facile introduction of various functional groups. The choice of synthetic route to this compound depends on factors such as desired scale, purity requirements, cost of starting materials, and safety considerations. This guide will explore three principal synthetic strategies, providing a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Routes and Methodologies

The synthesis of this compound from pyridine can be broadly categorized into three main approaches:

-

Direct Chlorination of Pyridine: This method involves the direct reaction of pyridine with a chlorinating agent. While commercially viable, it can often lead to a mixture of chlorinated pyridines, including the formation of 2,6-dichloropyridine.

-

Chlorination of Pyridine-N-oxide: This is a widely used and often high-yielding method that offers excellent regioselectivity for the 2-position. The N-oxide group activates the pyridine ring for electrophilic attack at the 2- and 4-positions and can be subsequently removed.

-

Chlorination of 2-Hydroxypyridine: This classical method involves the conversion of the hydroxyl group of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) to a chloro group using a suitable chlorinating agent.

The following sections provide detailed experimental protocols and quantitative data for each of these methods.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.

| Method | Starting Material | Chlorinating Agent | Solvent/Conditions | Yield (%) | Selectivity for this compound (%) | Key Side Products | Reference(s) |

| Direct Chlorination | Pyridine | Sodium Hypochlorite (B82951)/HCl | Water | 127-141 (mass) | 75-83 | 2,6-Dichloropyridine, 3-Chloropyridine, 4-Chloropyridine | [1][2] |

| Chlorination of Pyridine-N-oxide | Pyridine-N-oxide | POCl₃ / Triethylamine (B128534) | Dichloromethane (B109758) | 90 | 99.2 | 4-Chloropyridine | [3] |

| Chlorination of Pyridine-N-oxide | Pyridine-N-oxide | Oxalyl Chloride / Triethylamine | Dichloromethane | 88.9-91.2 | 93.6-96.6 | Unreacted N-oxide | [4] |

| Chlorination of 2-Hydroxypyridine | 2-Hydroxypyridine | POCl₃ | Neat, sealed reactor, 140 °C | 90-93 | High | - |

Experimental Protocols

Method 1: Direct Chlorination of Pyridine using Hypochlorite and HCl

This method provides a cost-effective approach using readily available industrial byproducts.

Experimental Protocol:

-

To a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 120 mL of sodium hypochlorite solution (13% available chlorine).

-

With continuous stirring, add 15 g of pyridine to the flask.

-

Slowly add 60 mL of 25% hydrochloric acid dropwise via the dropping funnel at room temperature over a period of 1 hour.

-

After the addition is complete, continue stirring at room temperature for an additional hour.

-

Heat the reaction mixture to 60°C and maintain this temperature for 1 hour.

-

Cool the reaction mixture to room temperature and neutralize to a pH of 9-11 with a sodium hydroxide (B78521) solution.

-

Extract the product with chloroform (B151607) (3 x 150 mL).

-

Combine the organic layers and remove the chloroform by distillation.

-

The unreacted pyridine can be recovered by distillation.

-

The resulting crude product is a mixture of chloropyridines, with this compound being the major component. Further purification can be achieved by fractional distillation.[1]

Workflow Diagram:

Method 2: Chlorination of Pyridine-N-oxide with Phosphorus Oxychloride and Triethylamine

This method is highly regioselective and provides excellent yields of this compound.[3]

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve pyridine-N-oxide (e.g., 9.5 g, 100 mmol) and triethylamine (e.g., 12.1 g, 120 mmol) in dichloromethane (e.g., 80-100 mL).

-

Cool the stirred solution to 10°C in an ice bath.

-

Prepare a solution of phosphorus oxychloride (e.g., 18.4 g, 120 mmol) in dichloromethane (e.g., 50 mL) and add it dropwise to the pyridine-N-oxide solution over 30 minutes, maintaining the temperature at 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Heat the mixture to reflux and maintain for 1 hour.

-

Cool the reaction mixture to room temperature and carefully pour it into 30 mL of cold water.

-

Neutralize the mixture with a 2M sodium hydroxide solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by distillation to obtain pure this compound.

Reaction Mechanism:

Method 3: Chlorination of Pyridine-N-oxide with Oxalyl Chloride and Triethylamine

This is a one-step synthesis method that offers high yields and purity.[4]

Experimental Protocol:

-

To a flask, add 95g of pyridine-N-oxide and 190g of dichloromethane.

-

Cool the mixture to 5°C and add 165g of oxalyl chloride and 135g of triethylamine.

-

Stir the reaction mixture at 5°C for 1.5 hours.

-

Transfer the reaction mixture to a distillation apparatus.

-

Perform a reduced pressure distillation at a vacuum of 0.09 MPa and a temperature of 60°C to remove the solvent and other low-boiling components.

-

After the initial distillation ceases, increase the temperature to 95°C while maintaining the vacuum at 0.09 MPa to distill the this compound product.

-

The remaining material in the distillation flask is primarily unreacted pyridine-N-oxide.

Workflow Diagram:

Method 4: Chlorination of 2-Hydroxypyridine with Phosphorus Oxychloride

This is a classical and effective method for the synthesis of this compound.

Experimental Protocol:

-

In a 150 mL Teflon-lined stainless steel reactor, add 0.5 moles of 2-hydroxypyridine.

-

Add 0.5 moles of phosphorus oxychloride (POCl₃) to the reactor.

-

Seal the reactor and heat the reaction mixture to 140°C for 2 hours.

-

After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.

-

Quench the reaction mixture by slowly adding it to 100 mL of cold water (~0°C).

-

Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution.

-

The product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane) followed by drying and removal of the solvent.

-

Further purification can be achieved by distillation.

Reaction Mechanism:

Conclusion

This technical guide has detailed three primary synthetic routes to this compound from pyridine, each with its own advantages and disadvantages. The direct chlorination of pyridine is a cost-effective but less selective method. The chlorination of 2-hydroxypyridine is a reliable and high-yielding classical method. The chlorination of pyridine-N-oxide, particularly with phosphorus oxychloride and triethylamine, stands out as a highly efficient and regioselective method, making it an excellent choice for laboratory-scale and potentially industrial-scale synthesis where high purity is required. The provided experimental protocols and comparative data should serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. PREPARATION OF this compound | Semantic Scholar [semanticscholar.org]

- 3. CN105669535A - One-step synthesis method of this compound from N-pyridine oxide - Google Patents [patents.google.com]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Chloropyridine from Pyridine-N-Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-chloropyridine from pyridine-N-oxide, a crucial transformation in the production of various pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the prevailing synthetic methodologies, including detailed experimental protocols and comparative data on reaction efficiency.

Introduction

This compound is a vital heterocyclic intermediate in organic synthesis. Its preparation from pyridine-N-oxide is a well-established and efficient method, offering advantages in regioselectivity over the direct chlorination of pyridine (B92270). The N-oxide functionality activates the pyridine ring, facilitating nucleophilic substitution at the C2 and C4 positions. This guide will focus on the reaction mechanisms, key reagents, and optimized conditions for the selective synthesis of this compound.

Reaction Mechanism and Key Chlorinating Agents

The conversion of pyridine-N-oxide to this compound generally proceeds through an addition-elimination mechanism. The oxygen atom of the N-oxide coordinates with an electrophilic chlorinating agent, which activates the C2 and C4 positions of the pyridine ring for nucleophilic attack by a chloride ion. Subsequent elimination of a phosphorus or sulfur-containing leaving group yields the chlorinated pyridine.

Several chlorinating agents have been successfully employed for this transformation. The choice of reagent significantly impacts the yield, selectivity, and reaction conditions. Commonly used chlorinating agents include:

-

Phosphoryl chloride (POCl₃): A widely used and effective reagent.

-

Sulfuryl chloride (SO₂Cl₂): Another common chlorinating agent.

-

Oxalyl chloride ((COCl)₂): Offers a high-yield, one-step synthesis.

-

Sulfonyl chlorides: Including p-toluenesulfonyl chloride, benzenesulfonyl chloride, and methanesulfonyl chloride.

The reaction between pyridine-N-oxide and phosphoryl chloride, for instance, can produce a mixture of this compound and 4-chloropyridine.[1] However, the regioselectivity can be significantly enhanced by the addition of a base, such as triethylamine (B128534).

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound from pyridine-N-oxide using various chlorinating agents and reaction conditions.

Table 1: Comparison of Chlorinating Agents in the Presence of Triethylamine

| Chlorinating Agent | Yield of this compound (%) | Selectivity (%) | Reference |

| Phosphoryl chloride (POCl₃) | 90 | 99.2 | [1][2] |

| p-Toluenesulfonyl chloride | Moderate | Moderate | [1] |

| Benzenesulfonyl chloride | Moderate | Moderate | [1] |

| Methanesulfonyl chloride | Moderate | Moderate | [1] |

| Trichloroacetyl chloride | Moderate | Moderate | [1] |

| Sulfuryl chloride | Low | Low | [1] |

| Thionyl chloride | Low | Low | [1] |

Table 2: One-Step Synthesis using Oxalyl Chloride and Triethylamine

| Reaction Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) | Purity (%) | Reference |

| 5 | 1 | 91.2 | 95.6 | [3] |

| 5 | 1.5 | 91.1 | 96.6 | [3] |

| 8 | 1 | 89.9 | 94.6 | [3] |

| 8 | 1 | 90.1 | 94.8 | [3] |

| 10 | 1.5 | 90.2 | 94.1 | [3] |

Experimental Protocols

Method 1: Highly Selective Synthesis using Phosphoryl Chloride and Triethylamine[1]

This protocol describes the regiospecific chlorination of pyridine-N-oxide to yield this compound with high selectivity.

Materials:

-

Pyridine-N-oxide (5.7 g, 60 mmol)

-

Triethylamine (7.28 g, 72 mmol)

-

Phosphoryl chloride (11.03 g, 72 mmol)

-

Solvent (e.g., dichloromethane)

Procedure:

-

A solution of pyridine-N-oxide and triethylamine in a suitable solvent (48–66 mL) is prepared in a reaction flask.

-

The solution is stirred and cooled to 10 °C.

-

A solution of phosphoryl chloride in the same solvent (32 mL) is added dropwise to the stirred solution.

-

The reaction mixture is then heated for a specified time as indicated in the reference literature.

-

After the reaction is complete, the mixture is concentrated in vacuo.

-

The residue is treated with dichloromethane (B109758) for workup. This method reportedly does not require further purification like distillation or chromatography.

Method 2: One-Step Synthesis using Oxalyl Chloride and Triethylamine[3]

This protocol outlines a one-step synthesis that provides a high yield of this compound.

Materials:

-

Pyridine-N-oxide (95 g)

-

Dichloromethane (190 g)

-

Oxalyl chloride (175 g)

-

Triethylamine (140 g)

Procedure:

-

Chlorination:

-

Pyridine-N-oxide, dichloromethane, oxalyl chloride, and triethylamine are added to a flask.

-

The mixture is stirred and allowed to react at 5 °C for 1 hour.

-

-

Distillation:

-

The reaction mixture is transferred to a 500 mL distillation apparatus.

-

The temperature is raised to 50-70 °C under reduced pressure (0.07-0.09 MPa) to remove dichloromethane, unreacted oxalyl chloride, triethylamine, and other byproducts.

-

The temperature is then increased to 90-95 °C, and this compound is distilled under a vacuum of 0.07-0.09 MPa. The residue contains a small amount of unreacted pyridine-N-oxide.

-

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of this compound from pyridine-N-oxide.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloropyridine: Melting and Boiling Points

This technical guide provides a comprehensive overview of the key physical properties of 2-chloropyridine, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound is an aryl chloride with the chemical formula C₅H₄ClN.[1] It presents as a colorless to pale yellow, clear, oily liquid with a characteristic, irritating odor.[2][3][4][5] This compound is a vital intermediate in the synthesis of various commercial products, including fungicides, insecticides, antihistamines, and antiarrhythmic drugs.[1] Given its broad applicability, a thorough understanding of its physical properties is essential for its safe handling, reaction optimization, and process scale-up.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClN | [6] |

| Molar Mass | 113.54 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [2][4][5] |

| Density | 1.2 g/mL at 25 °C | [1][7] |

| Melting Point | -46 °C | [1][2][7][8] |

| Boiling Point | 166 °C at 714 mmHg | [7][9] |

| 168-170 °C at 760 mmHg | [2][4][6] | |

| 170 °C | [3] | |

| Flash Point | 64 °C (147.2 °F) - closed cup | [4] |

| 65 °C | [2] | |

| 149 °F | [7] | |

| Solubility in Water | 27 g/L | [1] |

| Sparingly soluble | [2][5] | |

| Vapor Pressure | 1.7 mmHg at 20 °C | [7][9] |

| 2.18 mmHg at 25 °C | [2] | |

| Refractive Index | n20/D 1.532 | [7][9] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the melting and boiling points of a chemical substance like this compound.

1. Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following capillary method is a common and reliable technique.

-

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil or silicone oil)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

-

Procedure:

-

Sample Preparation: A small amount of the solid compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10] This assembly is then placed in the melting point apparatus.

-

Heating: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point. The heating medium should be stirred continuously to ensure a uniform temperature distribution.[10]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10] For a pure compound, this range should be narrow (0.5-1.0 °C).[10]

-

2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle or water/oil bath

-

Boiling chips

-

Receiving flask

-

-

Procedure:

-

Apparatus Setup: The liquid sample (this compound) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The flask is connected to the condenser, and a thermometer is positioned so that its bulb is just below the side arm of the flask leading to the condenser. This ensures the recorded temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

-

Observation: The constant temperature at which the liquid boils and the vapor condenses is recorded as the boiling point. It is crucial to note the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent. The boiling point is often reported at standard atmospheric pressure (760 mmHg).

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical substance.

Caption: Workflow for Determining Melting and Boiling Points.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. This compound | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound CAS#: 109-09-1 [m.chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of 2-Chloropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloropyridine in various organic solvents. Understanding the solubility characteristics of this key synthetic intermediate is crucial for optimizing reaction conditions, developing purification strategies, and formulating products in the pharmaceutical and agrochemical industries. While quantitative data is limited due to the high miscibility of this compound with many common organic solvents, this guide consolidates available information, outlines experimental protocols for solubility determination, and illustrates the pivotal role of solubility in its synthetic applications.

Quantitative and Qualitative Solubility Data

This compound, a colorless to light yellow liquid at room temperature, exhibits a wide range of solubility behaviors depending on the nature of the solvent. Its polarity, characterized by the presence of both a chlorine atom and a nitrogen atom in the pyridine (B92270) ring, allows for interactions with a variety of solvent types.

Solubility in Common Solvents

Multiple sources indicate that this compound is miscible with most common organic solvents, particularly polar organic solvents.[1][2] Miscibility implies that the substances are soluble in each other in all proportions, forming a homogeneous solution. For systems where this compound is fully miscible, a specific quantitative solubility value (e.g., in g/100 mL) is not applicable.

The following table summarizes the available solubility data for this compound.

| Solvent | Formula | Type | Solubility Description | Quantitative Value (at specified temperature) | Citations |

| Water | H₂O | Polar Protic | Sparingly/Slightly Soluble | 27 g/L (20 °C) | [3][4][5] |

| Methanol | CH₃OH | Polar Protic | Miscible/Soluble | Not Applicable | [1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible/Soluble | Not Applicable | [6] |

| Acetone | C₃H₆O | Polar Aprotic | Miscible/Soluble | Not Applicable | [1] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible/Soluble | Not Applicable | [1] |

| Toluene | C₇H₈ | Non-polar | Miscible/Soluble | Not Applicable | [1] |

| Hexane | C₆H₁₄ | Non-polar | More Soluble | Not Applicable (Qualitative) | [2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Not Applicable | [6] |

Note: The term "soluble" in many sources likely indicates high solubility or complete miscibility. For practical purposes in a laboratory or industrial setting, it is often sufficient to know that this compound will form a homogeneous solution with these solvents at typical operating concentrations.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Polarity: The principle of "like dissolves like" is a key determinant of this compound's solubility. Its moderate polarity makes it readily soluble in a wide range of organic solvents.[2]

-

Temperature: For systems that are not fully miscible, the solubility of this compound is expected to increase with temperature.[2] This can be leveraged in processes such as crystallization for purification.

-

Presence of Other Solutes: The presence of other compounds in a solution can affect the solubility of this compound through various intermolecular interactions.

Experimental Protocols for Solubility Determination

For solvent systems where this compound is not fully miscible or when precise solubility data is required under specific conditions (e.g., in a multi-component mixture), experimental determination is necessary. The following is a generalized protocol based on the isothermal equilibrium method, adapted for a liquid solute.

Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvents

-

Vials with sealed caps (B75204) (e.g., screw-top with PTFE septa)

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., FID for GC, UV for HPLC)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of a distinct second phase of this compound is necessary to ensure saturation.

-

Prepare multiple vials for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The optimal equilibration time should be determined empirically by analyzing samples at different time points until the concentration of this compound in the solvent phase remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a period to ensure complete phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved droplets of this compound.

-

Dilute the filtered sample to a known volume with the same organic solvent.

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same organic solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated GC or HPLC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

Role of Solubility in Pharmaceutical Synthesis

The solubility of this compound in organic solvents is critical for its application as a reactant in the synthesis of various pharmaceuticals. The following diagram illustrates the logical relationship in the synthesis of Chlorphenamine, an antihistamine, where the choice of solvent is crucial for dissolving the reactants and facilitating the reaction.[7][8]

Caption: Role of solvent in the synthesis of a Chlorphenamine precursor.

Conclusion

This compound is a versatile chemical intermediate with high solubility in a broad range of organic solvents, a property that is fundamental to its widespread use in chemical synthesis. While precise quantitative solubility data is sparse due to its miscibility with many common solvents, understanding the qualitative solubility characteristics and the factors that influence them is essential for researchers and professionals in drug development and other chemical industries. The experimental protocols provided in this guide offer a framework for determining specific solubility values when required for process optimization and quality control. The pivotal role of solubility in facilitating chemical reactions is evident in the synthesis of numerous important pharmaceutical compounds, underscoring the practical importance of this fundamental chemical property.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound CAS#: 109-09-1 [m.chemicalbook.com]

- 4. This compound | 109-09-1 [amp.chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 8. Preparation method of chlorpheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Data of 2-Chloropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-chloropyridine (C₅H₄ClN), a crucial intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-6 | ~8.39 | dd | J(H6,H5) = 4.8, J(H6,H4) = 2.0 |

| H-4 | ~7.64 | ddd | J(H4,H5) = 7.98, J(H4,H3) = 7.41, J(H4,H6) = 2.0 |

| H-3 | ~7.32 | ddd | J(H3,H4) = 7.41, J(H3,H5) = 4.83, J(H3,H6) = 0.88 |

| H-5 | ~7.23 | dt | J(H5,H4) = 7.98, J(H5,H6) = 4.8, J(H5,H3) = 0.97 |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.[1]

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2 | ~152 |

| C-6 | ~149 |

| C-4 | ~139 |

| C-3 | ~127 |

| C-5 | ~123 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.[2][3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | C-H stretch (aromatic) | Medium |

| ~1580, 1460, 1420 | C=C and C=N ring stretching | Strong |

| ~1150 | C-H in-plane bending | Medium |

| ~1080 | C-Cl stretch | Strong |

| ~750 | C-H out-of-plane bending | Strong |

Note: Peak positions and intensities can be influenced by the sampling method (e.g., neat liquid, KBr pellet).[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 113 | 100 | [M]⁺ (Molecular ion, ³⁵Cl) |

| 115 | 32 | [M+2]⁺ (Molecular ion, ³⁷Cl) |

| 78 | ~50 | [M-Cl]⁺ |

| 51 | ~30 | [C₄H₃]⁺ |

Note: The presence of the M+2 peak at approximately one-third the intensity of the molecular ion peak is characteristic of a compound containing one chlorine atom.[2][7][8]

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for volatile compounds like this compound. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. This compound(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(109-09-1) 13C NMR [m.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound(109-09-1) IR Spectrum [m.chemicalbook.com]

- 5. Pyridine, 2-chloro- [webbook.nist.gov]

- 6. This compound 99 109-09-1 [sigmaaldrich.com]

- 7. This compound | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridine, 2-chloro- [webbook.nist.gov]

An In-depth Technical Guide to 2-Chloropyridine: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and key synthetic uses of 2-Chloropyridine (CAS No: 109-09-1). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of its application in chemical synthesis.

Core Safety and Hazard Information

This compound is a hazardous substance that requires strict adherence to safety protocols. It is classified as acutely toxic by oral, dermal, and inhalation routes, and can cause severe skin and eye damage.[1][2][3][4] Prolonged or repeated exposure may lead to organ damage, specifically targeting the liver.[1][3][4]

GHS Hazard Identification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][4] |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin.[1][3] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[1][2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1][2][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1][2][4] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[4] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1][2][4] |

Physical and Chemical Properties

This compound is a colorless to light yellow, oily liquid with a characteristic, irritating odor.[1][5][6]

| Property | Value |

| Molecular Formula | C5H4ClN[1][7] |

| Molecular Weight | 113.54 g/mol [7] |

| Melting Point | -46 °C[1][7] |

| Boiling Point | 168-170 °C[1][3] |

| Flash Point | 64 °C (147.2 °F)[3] |

| Density | 1.205 g/mL at 15 °C[8] |

| Vapor Pressure | 2.18 mm Hg at 25 °C[1] |

| Solubility in Water | Sparingly soluble (27 g/L at 20°C).[1][7] |

| log Kow | 1.22[5] |

Toxicity Data

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 110 mg/kg[8] |

| LD50 | Mouse | Intraperitoneal | 130 mg/kg[8] |

| LD50 | Rabbit | Dermal | 64 mg/kg[1][8] |

| LD50 | Rabbit | Intraperitoneal | 48 mg/kg[8] |

| LC50 | Rat | Inhalation | >100-<250 ppm (for female rats)[1] |

Handling Precautions and Personal Protective Equipment (PPE)

Due to its high toxicity, handling of this compound requires stringent safety measures to prevent exposure.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a properly functioning certified laboratory chemical fume hood.[5] Local exhaust ventilation is preferred to minimize the release of vapors into the work area.[9]

-

Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[9][10]

Personal Protective Equipment (PPE)

| Body Part | Recommended Protection | Specifications |

| Eyes/Face | Safety goggles and face shield | Chemical safety goggles and a face shield (minimum 8-inch) are required.[4][10] |

| Skin | Protective gloves and clothing | Butyl rubber gloves are recommended. Nitrile gloves are not recommended.[5] Wear a fully-buttoned lab coat and appropriate protective clothing to prevent skin contact.[5][10] |

| Respiratory | Respirator | In case of inadequate ventilation or for spill cleanup, wear a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[2][9] |

Safe Handling and Storage

-

Avoid all personal contact, including inhalation of vapors or mist.[8]

-

Do not eat, drink, or smoke in areas where this compound is handled.[1][10]

-

Wash hands thoroughly after handling.[1]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3][5]

-

Incompatible with strong oxidizing agents, strong acids, and peroxides.[8][10]

Emergency Procedures

| Situation | Procedure |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |

| Spill | Evacuate the area. Remove all ignition sources. For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. For large spills, contact emergency services.[8][10] |

| Fire | Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[3][10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[1] |

Experimental Protocols and Synthetic Applications

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its primary reactivity involves the nucleophilic substitution of the chlorine atom.

Synthesis of Zinc Pyrithione (B72027)

This compound is a crucial precursor for the synthesis of Zinc Pyrithione, a common antifungal and antibacterial agent. The general synthetic pathway involves the N-oxidation of this compound, followed by sulfhydrylation and subsequent chelation with a zinc salt.

Caption: Synthetic pathway of Zinc Pyrithione from this compound.

Detailed Experimental Protocol: N-Oxidation of this compound

This protocol is a representative example of the first step in the synthesis of pyrithione derivatives.

Materials and Reagents:

-

This compound

-

Hydrogen peroxide (30% solution)

-

Tungstic acid (catalyst)

-

Concentrated sulfuric acid (co-catalyst)

-

Distilled water

-

Calcium oxide (for neutralization)

-

Four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel

Procedure:

-

In a four-necked flask, combine this compound, distilled water, tungstic acid, and a catalytic amount of concentrated sulfuric acid.

-

Begin vigorous stirring and heat the mixture to 70-80°C using a water bath.

-

Slowly add hydrogen peroxide to the reaction mixture via the dropping funnel, maintaining the temperature between 70-80°C.

-

After the addition is complete, continue stirring at 75-80°C for several hours, monitoring the reaction progress by a suitable analytical method (e.g., GC or TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by adding a calcium oxide slurry to a pH of 6-7. This will precipitate the catalyst as calcium tungstate.

-

Stir for approximately one hour at room temperature.

-

Filter the mixture to remove the precipitated catalyst.

-

The resulting filtrate is a solution of this compound-N-oxide, which can be used in subsequent steps or further purified.

Conclusion

This compound is a versatile and important chemical intermediate, particularly in the pharmaceutical and agrochemical industries. However, its high toxicity necessitates a thorough understanding of its hazards and the implementation of strict safety protocols. By adhering to the handling precautions, utilizing appropriate personal protective equipment, and following established experimental procedures, researchers can safely harness the synthetic utility of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chempanda.com [chempanda.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. This compound | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis method of zinc pyrithione - Eureka | Patsnap [eureka.patsnap.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

The Chemical Reactivity of the C-Cl Bond in 2-Chloropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the carbon-chlorine (C-Cl) bond in 2-chloropyridine. This compound is a pivotal heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The reactivity of its C-Cl bond is central to its utility, enabling a wide array of chemical transformations. This document details the key reactions involving the C-Cl bond of this compound, including nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[3][4][5] Factors influencing the reactivity, quantitative data from representative reactions, detailed experimental protocols, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction: The Nature of the C-Cl Bond in this compound

The pyridine (B92270) ring is an electron-deficient aromatic system, a characteristic that significantly influences the reactivity of its substituents.[6] In this compound, the nitrogen atom exerts a strong electron-withdrawing effect through both inductive and resonance effects.[7] This polarization renders the carbon atom at the 2-position electron-deficient and, consequently, highly susceptible to nucleophilic attack.[7][8] The C-Cl bond in this compound is therefore "activated" towards substitution reactions compared to the C-Cl bond in chlorobenzene.[2] While the C-Cl bond is stronger and generally less reactive than corresponding C-Br or C-I bonds, its activation within the 2-pyridyl system allows for a broad range of useful transformations, often with the advantage of lower cost and greater availability of the starting material.[2][9]

Key Reactions Involving the C-Cl Bond

The C-Cl bond in this compound is primarily susceptible to two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for this compound, where the chlorine atom is displaced by a nucleophile.[10][11] This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[6] The aromaticity of the pyridine ring is temporarily disrupted during the formation of this complex and is restored upon the elimination of the chloride leaving group.[6]

A variety of nucleophiles can be employed in SNAr reactions with this compound, including amines, alkoxides, and thiols.[10][12] However, uncatalyzed reactions with unactivated this compound often require harsh conditions, such as high temperatures and pressures, to achieve good yields.[10] For instance, the reaction of this compound with piperidine (B6355638) to form 2-piperidinylpyridine has been reported to require conditions such as 4 days at 60°C and 8 kbar pressure or heating in a sealed tube at 100°C for 2 days.[10] The use of flow reactors at elevated temperatures can facilitate these reactions, providing a more efficient and scalable approach.[10]

-

Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

-

Solvent: Polar aprotic solvents are typically used to solvate the cationic counter-ion of the nucleophile and facilitate the reaction.

-

Temperature: Higher temperatures are often required to overcome the activation energy of the reaction, particularly with weaker nucleophiles.[10]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and this compound is a widely used substrate in these transformations.[3][13] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The key step in these catalytic cycles is the oxidative addition of the C-Cl bond to a palladium(0) complex.[3] While this step is generally more challenging for aryl chlorides than for bromides or iodides, the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands has enabled the efficient coupling of this compound.[14][15]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and organoboron compounds, typically boronic acids or their esters.[2][3] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[2] The successful coupling of this compound often requires a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.[3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 18 | High |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O | Reflux | 18 | 80 (conversion) |

| Pd(OAc)₂ (2.5) | PPh₃ (10) | K₂CO₃ (2.7) | DME/H₂O | Reflux | 18 | Good |

Data compiled from various sources, including BenchChem application notes and scientific literature.[2][3]

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with primary or secondary amines.[13][16] This reaction is of paramount importance in medicinal chemistry for the synthesis of N-aryl and N-heteroaryl amines.[17] Similar to other cross-coupling reactions involving aryl chlorides, the choice of a suitable palladium catalyst and a sterically hindered, electron-rich phosphine ligand is crucial for achieving high yields.[14] A strong, non-nucleophilic base, such as sodium tert-butoxide, is commonly employed.[14]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloropyridines

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |

| Pd₂(dba)₃ (1-3) | Xantphos | NaOtBu (1.4-2.0) | Toluene | 80-120 | 12-24 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | 12-24 |

| G3/G4 Palladacycle | BrettPhos | Cs₂CO₃ | THF | 80-110 | 12-24 |

Data compiled from BenchChem technical support documents.[4][14]

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

The Sonogashira coupling is a powerful method for the formation of a C-C bond between this compound and a terminal alkyne.[5][18] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5] The resulting 2-alkynylpyridines are valuable intermediates in the synthesis of a wide range of organic compounds. While aryl bromides and iodides are more common substrates, conditions have been developed for the successful Sonogashira coupling of this compound.

Table 3: Representative Conditions for Sonogashira Coupling of 2-Chloropyridines

| Catalyst (mol%) | Co-catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) |

| Pd(PPh₃)₄ | CuI | - | Et₃N | THF | 50-70 |

| PdCl₂(PPh₃)₂ | CuI | - | i-Pr₂NH | DMF | 80-100 |

General conditions based on the principles of Sonogashira coupling.[5][19]

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. Researchers should note that optimization of these conditions for specific substrates may be necessary to achieve optimal yields.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired boronic acid (1.2 mmol, 1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq).[3]

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[3]

-

Solvent Addition: Add the anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, 5:1 v/v, 6 mL) via syringe.[3]

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously for the required time (e.g., 18 hours).[3]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 15 mL).[3]

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[3]

General Protocol for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 1.2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv).[4]

-

Addition of Reactants: Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).[4]

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).[4]

-

Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours).[4]

-

Monitoring: Monitor the reaction by TLC or LC-MS.[4]

-

Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).[4]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 5-10 mol%), this compound (1.0 equiv), and the terminal alkyne (1.2 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or i-Pr₂NH).[19]

-

Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 100 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Conclusion

The C-Cl bond in this compound exhibits a rich and versatile chemical reactivity, making it a cornerstone electrophile in organic synthesis. Its susceptibility to both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular architectures. Understanding the underlying principles of its reactivity, as well as the practical aspects of experimental conditions, is crucial for leveraging the full potential of this important building block in the development of new pharmaceuticals and functional materials. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Why this compound and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES - Lookchem [lookchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

An In-Depth Technical Guide to the Electron Density Distribution in the 2-Chloropyridine Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract